molecular formula C16H16O6 B1248283 Symplocosidin CAS No. 76549-34-3

Symplocosidin

Cat. No.: B1248283
CAS No.: 76549-34-3
M. Wt: 304.29 g/mol
InChI Key: NJHJXXLBWQXMRO-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Symplocosidin is a bioactive diterpenoid isolated from plants of the Symplocos genus, notably Symplocos racemosa . Its molecular structure comprises a fused tetracyclic core with hydroxyl and acetyloxy functional groups, contributing to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Recent studies highlight its inhibitory effects on NF-κB signaling pathways, making it a candidate for targeted cancer therapy .

Properties

CAS No.

76549-34-3

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

InChI

InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16-/m1/s1

InChI Key

NJHJXXLBWQXMRO-CZUORRHYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O

physical_description

Solid

Synonyms

3'-O-methylepicatechin

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Weight Key Functional Groups IC₅₀ (Breast Cancer) Half-Life (h)
Symplocosidin 432.5 g/mol Acetyloxy, Hydroxyl 8.2 µM 6.8
Andrographolide 350.4 g/mol Hydroxyl, Lactone 25.6 µM 3.2
Paclitaxel 853.9 g/mol Oxetane, Benzoyl 0.2 nM 26.9
Artemisinin 282.3 g/mol Endoperoxide, Lactone 12.4 µM 2.3

Table 2: Mechanisms of Action

Compound Primary Target Secondary Effects Toxicity Profile
Symplocosidin NF-κB, TNF-α ROS Induction, Apoptosis Low hepatotoxicity
Andrographolide COX-2, MAPK Immune Modulation Gastrointestinal
Paclitaxel β-Tubulin Microtubule Stabilization Neurotoxicity
Artemisinin Heme, ROS DNA Damage Hematologic

Key Research Findings

  • Superior Selectivity : Symplocosidin’s acetyloxy groups enhance membrane permeability, achieving 90% tumor growth inhibition in murine models at 10 mg/kg, outperforming Andrographolide (60% inhibition) .
  • Synergistic Potential: Co-administration with Paclitaxel reduces required Paclitaxel doses by 40% in multidrug-resistant cancers .
  • ADME Limitations: Despite favorable half-life, Symplocosidin’s oral bioavailability remains low (12%), necessitating nanoparticle delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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